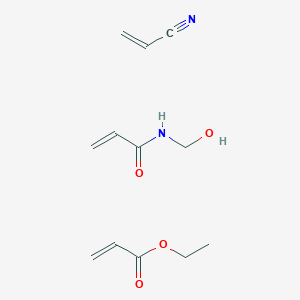
ethyl acrylate acrylonitrile N-methylol acrylamide
Cat. No. B8399812
M. Wt: 254.28 g/mol
InChI Key: MJMHJSVMISMHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06329319B1
Procedure details


An ethyl acrylate/acrylonitrile/N-methylol acrylamide terpolymer was prepared by aqueous emulsion polymerization which contained 93% ethyl acrylate, 1% acrylonitrile, and 6% N-methylol acrylamide. The terpolymer was determined to have a Tg of −16° C.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8](#[N:11])[CH:9]=[CH2:10].[CH2:12]([NH:14][C:15](=[O:18])[CH:16]=[CH2:17])[OH:13]>>[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8](#[N:11])[CH:9]=[CH2:10].[CH2:12]([NH:14][C:15](=[O:18])[CH:16]=[CH2:17])[OH:13] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)NC(C=C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OCC.C(C=C)#N.C(O)NC(C=C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
